N'-[(2E)-4-methyl-4-phenylpentan-2-ylidene]-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide
Description
N’-[(2E)-4-METHYL-4-PHENYLPENTAN-2-YLIDENE]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a hydrazide group, a nitrophenyl group, and a phenylpentan group
Properties
Molecular Formula |
C21H25N3O3S |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-[(E)-(4-methyl-4-phenylpentan-2-ylidene)amino]-2-[(4-nitrophenyl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C21H25N3O3S/c1-16(13-21(2,3)18-7-5-4-6-8-18)22-23-20(25)15-28-14-17-9-11-19(12-10-17)24(26)27/h4-12H,13-15H2,1-3H3,(H,23,25)/b22-16+ |
InChI Key |
IXBYRYSOCDNOJJ-CJLVFECKSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSCC1=CC=C(C=C1)[N+](=O)[O-])/CC(C)(C)C2=CC=CC=C2 |
Canonical SMILES |
CC(=NNC(=O)CSCC1=CC=C(C=C1)[N+](=O)[O-])CC(C)(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2E)-4-METHYL-4-PHENYLPENTAN-2-YLIDENE]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE typically involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . This reaction yields the desired hydrazide derivative, which can be further purified and characterized using various analytical techniques such as NMR, IR, and MS.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
N’-[(2E)-4-METHYL-4-PHENYLPENTAN-2-YLIDENE]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could lead to the formation of a nitroso or nitro derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Medicine: The compound’s unique structure could be explored for therapeutic applications, particularly in the development of antimicrobial or anticancer agents.
Industry: It may find use in the production of specialty chemicals or as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which N’-[(2E)-4-METHYL-4-PHENYLPENTAN-2-YLIDENE]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE exerts its effects is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitrophenyl group, for example, may participate in redox reactions, while the hydrazide group could form hydrogen bonds with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N’-[(2E)-4-methyl-4-phenylpentan-2-ylidene]benzohydrazide
- N’-[(2E)-4-methyl-4-phenylpentan-2-ylidene]-2-{[(4-methylphenyl)methyl]sulfanyl}acetohydrazide
Uniqueness
N’-[(2E)-4-METHYL-4-PHENYLPENTAN-2-YLIDENE]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE is unique due to the presence of both a nitrophenyl group and a hydrazide group, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
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